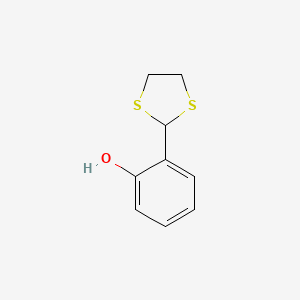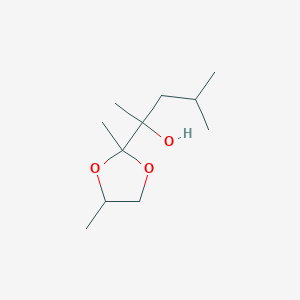
Beryllium--tantalum (5/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium–tantalum (5/1) is a compound consisting of beryllium and tantalum in a 5:1 ratio. Beryllium is a lightweight, steel-gray metal known for its high stiffness, melting point, and thermal conductivity . Tantalum, on the other hand, is a dense, ductile refractory metal with excellent corrosion resistance and high melting point . The combination of these two metals results in a compound with unique properties that are valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of beryllium–tantalum (5/1) involves the careful combination of beryllium and tantalum under controlled conditions. One common method is the solid-state reaction, where beryllium and tantalum powders are mixed in the desired ratio and subjected to high temperatures to facilitate the reaction. The reaction typically occurs in an inert atmosphere to prevent oxidation of the metals .
Industrial Production Methods: In industrial settings, the production of beryllium–tantalum (5/1) may involve advanced techniques such as additive manufacturing. High-purity spherical tantalum powder can be produced using methods like gas atomization or plasma atomization, which are then combined with beryllium powder in the required ratio . The mixture is then processed using techniques like laser powder bed fusion or electron beam powder bed fusion to create the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Beryllium–tantalum (5/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. Beryllium is known to form a passivating oxide layer, which makes it resistant to further oxidation . under certain conditions, it can react with oxygen to form beryllium oxide (BeO) and with nitrogen to form beryllium nitride (Be3N2) .
Common Reagents and Conditions: Common reagents used in reactions involving beryllium–tantalum (5/1) include acids such as sulfuric acid, hydrochloric acid, and nitric acid. These acids can dissolve beryllium, forming beryllium ions and hydrogen gas . The reaction conditions typically involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from reactions involving beryllium–tantalum (5/1) depend on the specific reagents and conditions used. For example, oxidation reactions can produce beryllium oxide and tantalum oxide, while reactions with acids can yield beryllium ions and hydrogen gas .
Aplicaciones Científicas De Investigación
Beryllium–tantalum (5/1) has a wide range of scientific research applications due to its unique combination of properties. In chemistry, it is used as a catalyst in various reactions, leveraging the high reactivity of beryllium and the stability of tantalum . In biology and medicine, beryllium compounds are studied for their potential use in imaging and diagnostic tools, while tantalum is known for its biocompatibility and is used in medical implants .
In industry, beryllium–tantalum (5/1) is used in aerospace components due to its high strength-to-weight ratio and resistance to extreme temperatures . It is also employed in the production of electronic components, where its thermal conductivity and electrical properties are valuable .
Mecanismo De Acción
The mechanism by which beryllium–tantalum (5/1) exerts its effects is primarily related to the individual properties of beryllium and tantalum. Beryllium’s high stiffness and thermal conductivity make it effective in applications requiring heat dissipation and structural integrity . Tantalum’s corrosion resistance and biocompatibility make it suitable for use in harsh environments and medical applications .
At the molecular level, beryllium can form strong bonds with other elements, enhancing the stability and reactivity of the compound . Tantalum’s ability to form a stable oxide layer contributes to the compound’s overall durability and resistance to degradation .
Comparación Con Compuestos Similares
Beryllium–tantalum (5/1) can be compared to other beryllium and tantalum compounds, such as beryllium-copper alloys and tantalum-niobium alloys. Beryllium-copper alloys are known for their high strength and electrical conductivity, but they lack the high-temperature stability and corrosion resistance of beryllium–tantalum (5/1) . Tantalum-niobium alloys, on the other hand, offer excellent corrosion resistance and high-temperature performance but do not possess the same stiffness and thermal conductivity as beryllium–tantalum (5/1) .
Conclusion
Beryllium–tantalum (5/1) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its preparation involves advanced techniques to ensure high purity and controlled composition. The compound undergoes various chemical reactions, with products that depend on the specific conditions used. Its applications span chemistry, biology, medicine, and industry, leveraging the individual strengths of beryllium and tantalum. The mechanism of action is rooted in the molecular properties of the constituent elements, and the compound stands out when compared to similar materials.
Propiedades
Número CAS |
12598-58-2 |
|---|---|
Fórmula molecular |
Be5Ta |
Peso molecular |
226.0088 g/mol |
InChI |
InChI=1S/5Be.Ta |
Clave InChI |
IYAXJOUPPYIMTR-UHFFFAOYSA-N |
SMILES canónico |
[Be].[Be].[Be].[Be].[Be].[Ta] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


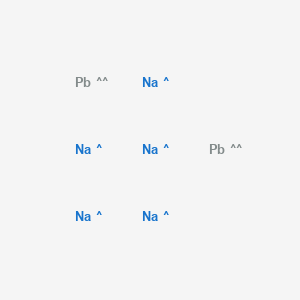
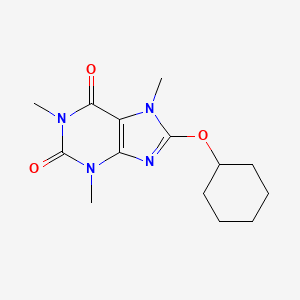
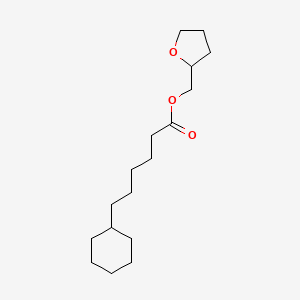
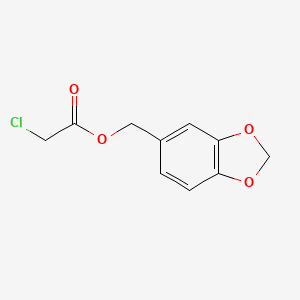

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
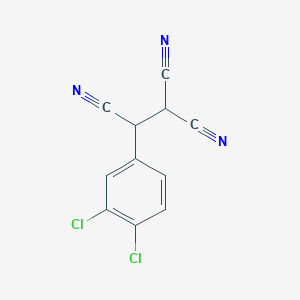
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)

![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)

![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
